molecular formula C27H16ClN3S B5359360 2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(2-chloro-3-quinolinyl)acrylonitrile

2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(2-chloro-3-quinolinyl)acrylonitrile

Cat. No. B5359360
M. Wt: 450.0 g/mol
InChI Key: RIYYXLRMVXEBPJ-HZHRSRAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(2-chloro-3-quinolinyl)acrylonitrile, also known as TAK-715, is a synthetic compound that has been extensively studied for its potential therapeutic applications. TAK-715 belongs to the class of acrylonitrile compounds that have shown promising results in treating various diseases.

Mechanism of Action

2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(2-chloro-3-quinolinyl)acrylonitrile exerts its therapeutic effects by inhibiting the activity of several enzymes and proteins such as p38 MAP kinase, JNK, and IKKβ. These enzymes and proteins are involved in the regulation of various cellular processes such as inflammation, cell proliferation, and apoptosis. By inhibiting these enzymes and proteins, this compound can effectively suppress the development and progression of various diseases.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects in various disease models. It has been shown to reduce inflammation, inhibit cell proliferation, induce apoptosis, and regulate glucose metabolism. These effects make this compound a promising therapeutic agent for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(2-chloro-3-quinolinyl)acrylonitrile in lab experiments include its high potency and selectivity, which allow for accurate and precise measurements of its effects. However, the limitations of using this compound include its potential toxicity and the need for careful dosing and administration.

Future Directions

Future research on 2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(2-chloro-3-quinolinyl)acrylonitrile should focus on its potential therapeutic applications in various diseases such as cancer, inflammation, and diabetes. Further studies should also investigate the potential side effects and toxicity of this compound to ensure its safety for clinical use. Additionally, research should focus on developing more efficient synthesis methods for this compound to improve its availability and affordability for clinical use.

Synthesis Methods

The synthesis of 2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(2-chloro-3-quinolinyl)acrylonitrile involves the reaction of 2-aminothiazole and 2-chloro-3-quinolinecarbaldehyde in the presence of a base to form the intermediate compound. The intermediate compound is further reacted with 4-biphenylboronic acid in the presence of a palladium catalyst to form the final product, this compound.

Scientific Research Applications

2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(2-chloro-3-quinolinyl)acrylonitrile has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and diabetes. It has been shown to inhibit the activity of several enzymes and proteins that are involved in the development and progression of these diseases.

properties

IUPAC Name

(E)-3-(2-chloroquinolin-3-yl)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H16ClN3S/c28-26-22(14-21-8-4-5-9-24(21)30-26)15-23(16-29)27-31-25(17-32-27)20-12-10-19(11-13-20)18-6-2-1-3-7-18/h1-15,17H/b23-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIYYXLRMVXEBPJ-HZHRSRAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)C(=CC4=CC5=CC=CC=C5N=C4Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)/C(=C/C4=CC5=CC=CC=C5N=C4Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H16ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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